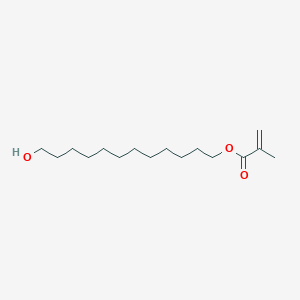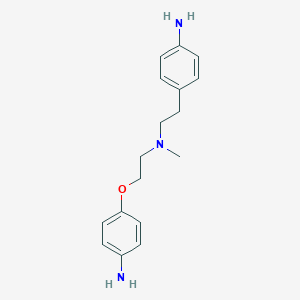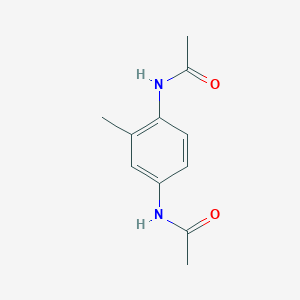
16-Déhydroprogestérone
Vue d'ensemble
Description
16-Déhydroprogestérone: est une hormone stéroïdienne appartenant à la classe des progestatifs. Elle est structurellement similaire à la progestérone mais présente une double liaison entre les atomes de carbone 16 et 17.
Applications De Recherche Scientifique
Chimie: La 16-Déhydroprogestérone est utilisée comme précurseur dans la synthèse d'autres hormones stéroïdiennes et de composés pharmaceutiques. Sa structure unique permet la création de divers dérivés ayant des applications thérapeutiques potentielles .
Biologie: En recherche biologique, la this compound est étudiée pour son rôle dans la régulation hormonale et ses effets sur les processus cellulaires. Elle est également utilisée dans l'étude du métabolisme des stéroïdes et des interactions enzymatiques .
Médecine: Médicalement, la this compound a été étudiée pour son utilisation potentielle dans le traitement hormonal substitutif et comme traitement de certains troubles hormonaux. Sa capacité à interagir avec les récepteurs de la progestérone en fait un candidat pour le développement de nouveaux agents thérapeutiques .
Industrie: Dans le secteur industriel, la this compound est utilisée dans la production de médicaments à base de stéroïdes et comme intermédiaire dans la synthèse de divers composés chimiques .
5. Mécanisme d'action
La this compound exerce ses effets en se liant aux récepteurs de la progestérone dans les tissus cibles. Cette liaison active le récepteur, entraînant des modifications de l'expression des gènes et des effets biologiques subséquents. Le composé influence diverses voies moléculaires impliquées dans la santé reproductive, la croissance cellulaire et la différenciation .
Mécanisme D'action
Target of Action
16-Dehydroprogesterone is a progestogen . Its primary target is the progesterone receptors in the uterus . These receptors play a crucial role in regulating the healthy growth and normal shedding of the womb lining .
Mode of Action
The compound works by acting on the progesterone receptors in the uterus . It regulates the healthy growth and normal shedding of the womb lining . This interaction with its targets leads to changes in the menstrual cycle and can help in the treatment of conditions like infertility and prevention of miscarriage .
Biochemical Pathways
It is known to be involved in lipid metabolism
Pharmacokinetics
A related compound, dydrogesterone, has been found to have a higher area under the plasma concentration-time curve (auc), lower apparent volume of distribution (vz), and smaller systemic clearance (cl) when delivered in liposome form compared to a solution . This suggests that the formulation of 16-Dehydroprogesterone could significantly impact its bioavailability.
Result of Action
The result of 16-Dehydroprogesterone’s action is the regulation of the menstrual cycle and the potential treatment of conditions like infertility and prevention of miscarriage . By acting on the progesterone receptors in the uterus, it helps regulate the healthy growth and normal shedding of the womb lining .
Action Environment
The action environment of 16-Dehydroprogesterone is primarily the uterus, where it interacts with progesterone receptors
Analyse Biochimique
Biochemical Properties
16-Dehydroprogesterone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that Eubacterium sp. strain 144, when grown with 16-Dehydroprogesterone, catalyzes the reduction of this steroid to 17-isoprogesterone . The nature of these interactions involves enzymatic transformations, which are critical for the biological activity of 16-Dehydroprogesterone .
Cellular Effects
The effects of 16-Dehydroprogesterone on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that 16-Dehydroprogesterone can stimulate certain reductases in Eubacterium sp. strain 144, influencing the cellular metabolism of this microorganism .
Molecular Mechanism
The molecular mechanism of action of 16-Dehydroprogesterone involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that 16-Dehydroprogesterone can be transformed by Mucor piriformis, indicating that it can interact with the enzymes of this organism .
Temporal Effects in Laboratory Settings
The effects of 16-Dehydroprogesterone can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been found that the transformation of 16-Dehydroprogesterone by Eubacterium sp. strain 144 is initiated by hydroxylation at the 14α-position, followed by hydroxylation at the 7α-position .
Metabolic Pathways
16-Dehydroprogesterone is involved in various metabolic pathways. It interacts with several enzymes and cofactors. For instance, it has been found that 16-Dehydroprogesterone can be transformed by Mucor piriformis, indicating that it is involved in the metabolic pathways of this organism .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la 16-Déhydroprogestérone implique généralement la déshydrogénation de la progestérone. Une méthode courante implique l'utilisation d'un complexe de bromure cuivreux-diméthylsulfure dans le tétrahydrofurane (THF) sous atmosphère d'azote. Le mélange réactionnel est refroidi à -78°C, et le chlorotriméthylsilane est ajouté goutte à goutte, suivi de l'ajout de bromure de méthylmagnésium .
Méthodes de production industrielle: La production industrielle de la this compound implique souvent des processus de biotransformation utilisant des micro-organismes. Ces processus sont favorisés en raison de leur chimio-, régio- et stéréosélectivité, qui sont essentielles pour produire des hormones stéroïdiennes à haute pureté et à rendement élevé .
Analyse Des Réactions Chimiques
Types de réactions: La 16-Déhydroprogestérone subit diverses réactions chimiques, notamment :
Oxydation: Elle peut être oxydée pour former différents oxo-stéroïdes.
Réduction: Les réactions de réduction peuvent la convertir en dérivés hydroxylés.
Substitution: Elle peut subir des réactions de substitution à différentes positions sur le noyau stéroïdien.
Réactifs et conditions courants :
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution: Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore dans des conditions contrôlées.
Produits principaux: Les principaux produits formés à partir de ces réactions comprennent divers hydroxyprogestérones, oxo-stéroïdes et dérivés halogénés .
Comparaison Avec Des Composés Similaires
Composés similaires :
Progestérone: Le composé parent avec une structure similaire mais sans la double liaison entre les atomes de carbone 16 et 17.
Dydrogestérone: Un progestatif synthétique avec des similitudes structurelles mais des propriétés pharmacologiques différentes.
Médrogestone: Un autre progestatif synthétique avec des caractéristiques structurelles et des utilisations distinctes.
Unicité: La 16-Déhydroprogestérone est unique en raison de sa double liaison spécifique, qui confère une réactivité chimique et une activité biologique différentes par rapport à d'autres progestatifs. Cette caractéristique structurelle permet la synthèse de dérivés uniques et contribue à son profil pharmacologique distinct .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHTISESGZFN-RKFFNLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862535 | |
| Record name | Pregna-4,16-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16-Dehydroprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1096-38-4 | |
| Record name | Pregna-4,16-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Dehydroprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Dehydroprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16-Dehydroprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregna-4,16-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-4,16-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16-DEHYDROPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU0YQ9DZ2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16-Dehydroprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 187 °C | |
| Record name | 16-Dehydroprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















